![molecular formula C9H19NO B2772834 (Oxan-2-ylmethyl)(propan-2-yl)amine CAS No. 145759-90-6](/img/structure/B2772834.png)
(Oxan-2-ylmethyl)(propan-2-yl)amine
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Description
Scientific Research Applications
Advanced Oxidation Processes for Hazardous Compounds
Nitrogen-containing compounds, including amines, are utilized in the textile, agricultural, and chemical industries due to their resistance to conventional degradation processes. Advanced oxidation processes (AOPs) have been identified as effective in mineralizing these compounds, enhancing treatment schemes. AOPs, including ozone and Fenton processes, have shown high reactivity towards amines, dyes, and pesticides. The degradation is pH-sensitive, and hybrid methods under optimized conditions offer synergistic effects, indicating a promising area for reducing hazardous compound levels in water sources (Bhat & Gogate, 2021).
Catalytic Reduction and Amination
The catalytic reductive amination process, involving aldehydes or ketones with ammonia or amines, highlights the importance of nitrogen-containing compounds in synthesizing primary, secondary, and tertiary alkyl amines. These compounds are key in pharmaceuticals, agrochemicals, and materials. Recent progress in catalyst development, especially using earth-abundant metals, has improved the efficiency of reductive amination processes (Irrgang & Kempe, 2020).
Amine-functionalized Materials for CO2 Capture
Amine-functionalized metal–organic frameworks (MOFs) demonstrate significant potential for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These materials, developed through in situ synthesis, post-modification, and impregnation methods, show high CO2 sorption capacity. They also exhibit excellent separation performance in CO2/H2, CO2/CH4, and CO2/N2 mixtures, making them viable for catalysis and environmental applications (Lin, Kong, & Chen, 2016).
Metal Ion Interaction with Amine-based Sorbents
Metal ions interact with amine groups on chitosan, a biopolymer, demonstrating the utility of amine-functionalized materials in adsorbing metal cations through chelation. This interaction is pivotal for decontaminating effluents, recovering valuable metals, and developing new materials or processes involving metal-loaded chitosan for various applications, including opto-electronic and agricultural (Guibal, 2004).
Removal of Contaminants
Chitosan, due to its primary amino groups, is used for chelation of metal ions and complexation of anions, showcasing the significant role of amine functionalities in environmental remediation. The effectiveness of chitosan in treating particulate suspensions and dissolved organic materials, including dyes and humic acid, further underscores the importance of nitrogen-containing compounds in water treatment technologies (Guibal, Van Vooren, Dempsey, & Roussy, 2006).
properties
IUPAC Name |
N-(oxan-2-ylmethyl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)10-7-9-5-3-4-6-11-9/h8-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDXIMASHCKFLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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